N-[(E)-(3-bromophenyl)methylidene]-4-(pyridin-2-yl)piperazin-1-amine
Description
N-(3-bromobenzylidene)-4-pyridin-2-ylpiperazin-1-amine: is a chemical compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a bromobenzylidene group attached to a pyridinylpiperazine moiety
Properties
Molecular Formula |
C16H17BrN4 |
|---|---|
Molecular Weight |
345.24 g/mol |
IUPAC Name |
(E)-1-(3-bromophenyl)-N-(4-pyridin-2-ylpiperazin-1-yl)methanimine |
InChI |
InChI=1S/C16H17BrN4/c17-15-5-3-4-14(12-15)13-19-21-10-8-20(9-11-21)16-6-1-2-7-18-16/h1-7,12-13H,8-11H2/b19-13+ |
InChI Key |
ZLRPTDMMSNZRQZ-CPNJWEJPSA-N |
Isomeric SMILES |
C1CN(CCN1C2=CC=CC=N2)/N=C/C3=CC(=CC=C3)Br |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)N=CC3=CC(=CC=C3)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-bromobenzylidene)-4-pyridin-2-ylpiperazin-1-amine typically involves the condensation reaction between 3-bromobenzaldehyde and 4-pyridin-2-ylpiperazine. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods: While specific industrial production methods for N-(3-bromobenzylidene)-4-pyridin-2-ylpiperazin-1-amine are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents, and employing large-scale purification techniques such as distillation or industrial chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the imine group to an amine.
Substitution: The bromine atom in the benzylidene group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, under mild to moderate heating.
Major Products:
Oxidation: Oxidized derivatives with functional groups such as aldehydes or carboxylic acids.
Reduction: Reduced amine derivatives.
Substitution: Substituted benzylidene derivatives with various functional groups.
Scientific Research Applications
Chemistry: N-(3-bromobenzylidene)-4-pyridin-2-ylpiperazin-1-amine is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be used in the development of new materials with specific properties .
Biology and Medicine: This compound has shown potential in medicinal chemistry as a lead compound for the development of new drugs. It has been studied for its antiplatelet activity, antioxidant properties, and potential as an anticancer agent. Its ability to interact with biological targets makes it a valuable candidate for drug discovery and development .
Industry: In the industrial sector, N-(3-bromobenzylidene)-4-pyridin-2-ylpiperazin-1-amine can be used in the production of specialty chemicals and advanced materials. Its unique chemical structure allows for the design of materials with specific electronic, optical, or mechanical properties.
Mechanism of Action
The mechanism of action of N-(3-bromobenzylidene)-4-pyridin-2-ylpiperazin-1-amine involves its interaction with specific molecular targets. In medicinal applications, it has been shown to inhibit certain enzymes, such as cyclooxygenase-1 and cyclooxygenase-2, which are involved in inflammatory processes. The compound’s ability to bind to these enzymes and inhibit their activity contributes to its anti-inflammatory and antiplatelet effects .
Comparison with Similar Compounds
N-(pyridin-2-yl)amides: These compounds share the pyridinyl group and have similar biological activities.
3-bromoimidazo[1,2-a]pyridines: These compounds also contain a bromine atom and a pyridine ring, making them structurally related.
Bis-(3-bromobenzylidene) compounds: These compounds have similar benzylidene groups and exhibit comparable biological activities.
Uniqueness: N-(3-bromobenzylidene)-4-pyridin-2-ylpiperazin-1-amine stands out due to its specific combination of a bromobenzylidene group and a pyridinylpiperazine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
